Home > Products > Screening Compounds P39445 > hypertensive factor
hypertensive factor - 117742-74-2

hypertensive factor

Catalog Number: EVT-1509287
CAS Number: 117742-74-2
Molecular Formula: C5H3F3N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hypertensive factors can be classified into:

  • Genetic Factors: Family history of hypertension can increase the risk.
  • Lifestyle Factors: Poor diet, physical inactivity, obesity, smoking, and excessive alcohol consumption are significant contributors.
  • Environmental Factors: Socioeconomic status, stress levels, and exposure to certain chemicals or pollutants can also play a role.

Research has shown that a combination of these factors often leads to the onset of hypertension, highlighting the complexity of its etiology .

Synthesis Analysis

Methods and Technical Details

The synthesis of hypertensive factor research involves systematic reviews and meta-analyses that aggregate data from various studies. For instance, a systematic review may examine multiple hypertension risk prediction models to identify common regression coefficients associated with hypertensive factors. This process typically includes:

  1. Literature Search: Comprehensive searches across databases like MEDLINE and Embase.
  2. Data Extraction: Collecting relevant data on risk factors and their associations with hypertension.
  3. Statistical Analysis: Employing random-effects meta-analysis to pool estimates and assess heterogeneity among studies .
Molecular Structure Analysis

Structure and Data

Hypertensive factors can include various biological molecules such as hormones (e.g., aldosterone), neurotransmitters (e.g., norepinephrine), and other signaling molecules. The molecular structure of these compounds varies significantly:

  • Aldosterone: A steroid hormone with a molecular formula of C21H28O5.
  • Norepinephrine: A catecholamine with a molecular formula of C8H11NO3.

The structural characteristics of these compounds play a crucial role in their function in regulating blood pressure .

Chemical Reactions Analysis

Reactions and Technical Details

The biochemical pathways involving hypertensive factors often include:

  • Renin-Angiotensin-Aldosterone System (RAAS): Activation leads to vasoconstriction and increased blood volume, contributing to higher blood pressure.
  • Sympathetic Nervous System Activation: Increases heart rate and vascular resistance.

These reactions illustrate how hypertensive factors interact within the body to influence blood pressure levels .

Mechanism of Action

Process and Data

Hypertensive factors exert their effects through various mechanisms:

  1. Vascular Resistance: Increased levels of norepinephrine lead to vasoconstriction.
  2. Fluid Retention: Aldosterone promotes sodium retention in the kidneys, increasing blood volume.
  3. Endothelial Dysfunction: Factors such as oxidative stress can impair endothelial function, further increasing vascular resistance.

Research indicates that targeting these mechanisms can help manage hypertension more effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of hypertensive factors vary by compound:

  • Aldosterone:
    • Melting Point: 230 °C
    • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Norepinephrine:
    • Melting Point: 210 °C
    • Solubility: Highly soluble in water.

Chemical properties include reactivity with various receptors (e.g., adrenergic receptors for norepinephrine) that mediate their physiological effects .

Applications

Scientific Uses

Understanding hypertensive factors is essential for several applications:

  • Clinical Guidelines: Informing best practices for screening and managing hypertension.
  • Drug Development: Targeting specific pathways (e.g., RAAS inhibitors) to create effective antihypertensive medications.
  • Public Health Initiatives: Developing programs aimed at lifestyle modifications to reduce the prevalence of hypertension.

Research continues to evolve in this field, emphasizing the need for comprehensive approaches to manage hypertension effectively .

Introduction to Hypertensive Factors

Definition and Clinical Significance of Hypertension

Hypertension is defined as a sustained elevation in systemic arterial pressure, characterized by systolic blood pressure (SBP) ≥130 mmHg and/or diastolic blood pressure (DBP) ≥80 mmHg according to current clinical guidelines [1] [8]. This hemodynamic abnormality arises from complex interactions between molecular mediators, vascular dysfunction, and neurohormonal pathways. The clinical significance of hypertension stems from its direct causation of structural and functional damage to the cardiovascular system, including:

  • Endothelial injury: Chronic pressure overload induces oxidative stress and reduces nitric oxide bioavailability, promoting arterial stiffness and atherosclerosis [1] [9].
  • Left ventricular hypertrophy: Compensatory myocardial remodeling increases myocardial oxygen demand while impairing diastolic filling, creating a substrate for heart failure [6] [9].
  • Glomerular damage: Hypertensive nephrosclerosis manifests as proteinuria and reduced glomerular filtration rate due to afferent arteriolar sclerosis [1] [5].

At the biochemical level, key hypertensive factors include:

  • Renin-Angiotensin-Aldosterone System (RAAS) overactivation, leading to excessive angiotensin II production that induces vasoconstriction, sodium retention, and vascular inflammation [1] [9].
  • Sympathetic nervous system dysregulation, resulting in elevated catecholamine levels that increase cardiac output and peripheral vascular resistance [1].
  • Endothelin-1 overexpression, a potent vasoconstrictor peptide that promotes vascular hypertrophy [6].
  • Dysfunctional sodium-potassium ATPase pumps that disrupt cellular ion homeostasis and vascular tone regulation [8].

Table 1: Major Biochemical Mediators in Hypertension

Molecular FactorPrimary OriginMechanism of ActionPathophysiological Impact
Angiotensin IIRAAS activationVasoconstriction, aldosterone releaseVascular remodeling, sodium retention
NorepinephrineSympathetic nervesα1-adrenergic receptor activationIncreased cardiac output, peripheral resistance
Endothelin-1Vascular endotheliumETA receptor bindingSustained vasoconstriction, smooth muscle proliferation
Asymmetric dimethylarginine (ADMA)Endothelial cellsNitric oxide synthase inhibitionReduced vasodilation, endothelial dysfunction
AldosteroneAdrenal cortexEpithelial sodium channel activationPlasma volume expansion, potassium wasting

Global Burden and Public Health Implications

Hypertension represents a critical public health emergency, affecting approximately 1.28 billion adults globally, with two-thirds residing in low- and middle-income countries (LMICs) [5] [10]. The epidemiological burden demonstrates alarming disparities:

  • Prevalence trends: Between 1990 and 2019, hypertension cases doubled from 648 million to 1.28 billion adults aged 30–79, though age-standardized prevalence remained stable due to population growth and aging [10]. LMICs experienced a 31.5% prevalence rate compared to 28.5% in high-income countries (HICs) [2] [5].
  • Regional distribution: The highest prevalence occurs in Sub-Saharan Africa (Eastern region: 291.8/100,000) and Central Europe, while the lowest rates are documented in high-income Asia-Pacific regions (57.6/100,000) [6] [10].
  • Control disparities: Only 21% of hypertensive individuals achieve blood pressure control globally. Control rates exceed 50% in South Korea, Canada, and Iceland but fall below 10% in Nepal, Indonesia, and numerous African nations [5] [10].

The public health implications are profound:

  • Mortality burden: Hypertension contributes to 10 million annual deaths, accounting for approximately 50% of heart disease and stroke fatalities [5] [9]. Hypertensive heart disease alone caused 1.332 million deaths in 2021 [6].
  • Economic impact: Hypertension consumes ~10% of global healthcare expenditures, with LMICs facing disproportionate productivity losses due to premature cardiovascular mortality in working-age populations [9].
  • Prevention gaps: Up to 46% of hypertensive individuals remain undiagnosed, while only 42% receive treatment—reflecting systemic deficiencies in primary healthcare infrastructure, particularly in resource-limited settings [5] [10].

Table 2: Global Epidemiology of Hypertension (2019)

Region/Country CategoryPrevalence (Age-Standardized %)Awareness Rate (%)Treatment Rate (%)Control Rate (%)
Global Average32% (31.1% in 2010)59% (women), 49% (men)47% (women), 38% (men)23% (women), 18% (men)
Low-Middle Income Countries31.5%45-55%30-40%10-15%
High-Income Countries28.5%65-75%60-70%40-55%
Sub-Saharan Africa27-36%35-42%25-32%8-12%
Eastern Europe35-50%55-62%45-55%15-25%

Risk factor distributions further explain global disparities:

  • Modifiable risks: High sodium intake (>5g/day), low potassium consumption, physical inactivity, and obesity account for 70-80% of population-attributable risk in LMICs [2] [5].
  • Socioeconomic determinants: Lower education levels correlate with 30-50% higher hypertension risk due to limited health literacy and healthcare access [7] [10].
  • Urbanization effects: Urban residents in LMICs show 25-40% higher hypertension prevalence than rural counterparts, reflecting nutrition transitions toward processed foods and sedentary occupations [3] [7].

These epidemiological patterns underscore the urgent need for primary prevention strategies targeting salt reduction, weight management, and health system strengthening—particularly in regions experiencing the most rapid increases in hypertension burden.

Properties

CAS Number

117742-74-2

Product Name

hypertensive factor

Molecular Formula

C5H3F3N2

Synonyms

hypertensive factor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.